1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid
Description
1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid (Cbz-4-ethylpiperidine-2-COOH) is a piperidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the nitrogen atom, an ethyl substituent at the 4-position, and a carboxylic acid group at the 2-position. This compound is a key intermediate in pharmaceutical synthesis, particularly in the development of peptidomimetics and small-molecule drugs targeting neurological or metabolic disorders . Its structural rigidity and functional groups make it valuable for modulating pharmacokinetic properties, such as solubility and bioavailability.
Properties
CAS No. |
929195-54-0 |
|---|---|
Molecular Formula |
C16H21NO4 |
Molecular Weight |
291.34 g/mol |
IUPAC Name |
4-ethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C16H21NO4/c1-2-12-8-9-17(14(10-12)15(18)19)16(20)21-11-13-6-4-3-5-7-13/h3-7,12,14H,2,8-11H2,1H3,(H,18,19) |
InChI Key |
RJSJUEQSXQQTJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Protection of the Nitrogen Atom
- The nitrogen atom of the piperidine ring is protected using the benzyloxycarbonyl (Cbz) group.
- This is commonly achieved by reacting the free amine with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine.
- The Cbz group protects the amine functionality from undesired side reactions during subsequent synthetic steps.
Introduction of the Carboxylic Acid Group
- The carboxylic acid at the 2-position is introduced either by carboxylation reactions or by starting from a precursor already containing the carboxyl group.
- In some synthetic routes, the carboxyl group is installed via oxidation of an aldehyde or alcohol precursor or by hydrolysis of an ester intermediate.
Purification
- After the synthetic steps, purification is typically performed using silica gel column chromatography with solvent systems such as hexane and ethyl acetate mixtures.
- The purified compound is characterized by spectroscopic methods including NMR, LC-MS, and HPLC to confirm structure and purity.
Example Synthetic Route Summary
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Alkylation of piperidine with ethyl halide | Introduction of 4-ethyl substituent |
| 2 | Reaction with benzyl chloroformate (Cbz-Cl), base | Protection of amine as benzyloxycarbonyl group |
| 3 | Carboxylation or oxidation to install carboxylic acid | Formation of 2-carboxylic acid group |
| 4 | Purification by column chromatography | Isolation of pure this compound |
Detailed Research Findings and Analysis
- The benzyloxycarbonyl group is a standard protecting group that can be introduced under mild conditions and removed by catalytic hydrogenation or acidic hydrolysis.
- Alkylation at the 4-position of the piperidine ring requires regioselective conditions to avoid substitution at other positions.
- The carboxylic acid group is stable under the conditions used for the Cbz protection and alkylation, allowing for stepwise synthesis.
- Literature indicates that similar piperidine derivatives are prepared by analogous methods, confirming the robustness of this synthetic strategy.
Chemical and Process Considerations
- The choice of solvent (e.g., dichloromethane, tetrahydrofuran) and base (triethylamine, sodium bicarbonate) is critical for optimizing yields and selectivity.
- Temperature control during alkylation and protection steps helps minimize side reactions.
- The use of silica gel chromatography with gradient solvent systems allows effective purification of the product.
- Analytical techniques such as NMR (proton and carbon), LC-MS, and HPLC provide confirmation of the chemical structure and purity.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions/Notes |
|---|---|
| Alkylation reagent | Ethyl halide (e.g., ethyl bromide) |
| Base for alkylation | Potassium carbonate or sodium hydride |
| Protection reagent | Benzyl chloroformate (Cbz-Cl) |
| Protection base | Triethylamine or sodium bicarbonate |
| Solvents | Dichloromethane, tetrahydrofuran |
| Purification method | Silica gel column chromatography (hexane/ethyl acetate) |
| Analytical methods | NMR, LC-MS, HPLC |
Chemical Reactions Analysis
2.1. Cbz Group Installation
The Cbz group is commonly introduced using N,N-dicyclohexylcarbodiimide (DCC) or mixed anhydride methods (e.g., with N-hydroxy-2-pyridone) to activate carboxylic acids for coupling . For example:
-
Step : Activation of the piperidine-2-carboxylic acid with DCC/4-Ethylmorpholine in CH₂Cl₂, followed by reaction with benzyl alcohol to form the Cbz-protected intermediate.
-
Relevance : This method ensures efficient coupling while minimizing side reactions.
2.2. Ethyl Substitution at the 4-Position
The ethyl group at the 4-position may be introduced via alkylation or nucleophilic aromatic substitution (if an activating group is present). For example:
-
Step : Reaction of a piperidine intermediate with ethyl halide (e.g., EtBr) in the presence of a base (e.g., NaH) to install the ethyl group .
-
Mechanism : Alkylation typically occurs via an SN2 mechanism, favoring primary and secondary amines.
2.3. Hydrolysis of Ester Precursors
Ester hydrolysis is a critical step to generate the carboxylic acid functionality. For example:
-
Step : Treatment of an ester (e.g., methyl or ethyl ester) with a strong acid (e.g., HCl in dioxane) or aqueous base (e.g., NaOH) to yield the carboxylic acid .
-
Relevance : Acidic hydrolysis is preferred for stability, while basic conditions may risk epimerization of stereocenters.
Comparison of Related Compounds
4.1. Cbz Group Formation
The Cbz group is typically installed via carbodiimide coupling :
-
Activation : DCC reacts with the carboxylic acid to form an active ester.
-
Coupling : Benzyl alcohol attacks the activated ester, forming the Cbz-protected carboxylic acid .
4.2. Ethyl Substitution
For alkylation at the 4-position:
-
Deactivation : Removal of protecting groups (if present) to expose the amine.
-
Alkylation : Reaction with ethyl halide in a polar aprotic solvent (e.g., DMF) with a base (e.g., NaH) .
4.3. Ester Hydrolysis
Acidic hydrolysis of an ester (e.g., ethyl ester):
-
Protonation : The ester carbonyl is protonated.
-
Nucleophilic Attack : Water attacks the carbonyl, forming a tetrahedral intermediate.
-
Dehydration : Loss of the alcohol (e.g., ethanol) yields the carboxylic acid .
Challenges and Considerations
Scientific Research Applications
1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs based on substituent variations, protecting groups, and heterocyclic core modifications. Key examples include:
Piperidine Derivatives with Varied Substituents
- Hydroxymethyl (122860-33-7) introduces polarity, favoring aqueous solubility .
Piperidine vs. Pyrrolidine Derivatives
- Key Insight : The 6-membered piperidine core in the target compound provides greater conformational flexibility compared to pyrrolidine derivatives, influencing receptor-binding specificity .
Protecting Group Variations
- Key Insight: The Cbz group offers orthogonal deprotection compatibility (e.g., hydrogenolysis), while ethoxycarbonyl is more suited for acid-sensitive applications .
Solubility and Bioavailability
- Target Compound : Predicted Log S (water solubility) ≈ -2.5 (moderate), similar to 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid (Log S = -2.7) .
- Safety: Limited toxicological data for Cbz analogs (e.g., Benzyl 4-aminopiperidine-1-carboxylate lacks thorough toxicity studies ). In contrast, Boc-protected analogs like 261777-31-5 have established safety protocols .
Biological Activity
1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid, also known by its CAS number 10314-98-4, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H17NO4
- Molecular Weight : 263.29 g/mol
- Melting Point : 78 °C
- Solubility : Soluble in methanol .
Antimicrobial Properties
Research indicates that derivatives of piperidine, including this compound, exhibit antimicrobial activity. A study highlighted the effectiveness of piperidine derivatives against various bacterial strains, suggesting a potential for development as antibacterial agents .
Neuropharmacological Effects
The compound's structural similarities to known psychoactive substances have led to investigations into its effects on the central nervous system (CNS). Specifically, studies have explored its role as a monoamine oxidase (MAO) inhibitor. Piperidine derivatives have been shown to inhibit MAO-A and MAO-B enzymes, which are critical in the metabolism of neurotransmitters such as serotonin and dopamine. This inhibition could translate into antidepressant effects, making it a candidate for treating mood disorders .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The benzyloxycarbonyl group enhances lipophilicity, improving the compound's ability to cross the blood-brain barrier (BBB). Studies have demonstrated that modifications in the piperidine ring can significantly alter the compound's inhibitory potency against MAO enzymes .
Case Studies
- Antidepressant Activity : In a controlled study involving animal models, the administration of piperidine derivatives resulted in significant reductions in depressive-like behaviors. The study measured behavioral changes using the tail suspension test and forced swim test, showing that these compounds have potential antidepressant properties through their action on MAO inhibition .
- Antimicrobial Efficacy : A comparative analysis of various piperidine compounds revealed that those with a benzyloxycarbonyl moiety exhibited enhanced antibacterial properties against Gram-positive bacteria. The study employed disk diffusion methods to assess antimicrobial activity, confirming that structural modifications can lead to increased efficacy against specific pathogens .
Research Findings
Recent findings emphasize the importance of further exploring the pharmacological profiles of this compound. The compound's ability to modulate neurotransmitter levels and its antimicrobial properties suggest multiple therapeutic applications.
| Property | Value |
|---|---|
| Molecular Weight | 263.29 g/mol |
| Melting Point | 78 °C |
| Solubility | Methanol |
| Antimicrobial Activity | Effective against bacteria |
| MAO Inhibition | Yes |
Q & A
Q. What are the standard synthetic routes for preparing 1-[(benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid, and how do reaction conditions influence yield?
Answer: The synthesis typically involves coupling a piperidine derivative with a benzyloxycarbonyl (Cbz) protecting group. For example, 4-ethylpiperidine-2-carboxylic acid can be reacted with benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to introduce the Cbz group . Key factors affecting yield include:
- Temperature : Room temperature minimizes side reactions like hydrolysis.
- Base selection : Triethylamine neutralizes HCl byproduct, preventing acid-catalyzed decomposition.
- Solvent polarity : Dichloromethane or THF enhances reagent solubility without destabilizing intermediates.
Post-synthesis, purification via recrystallization (using ethyl acetate/hexane) or column chromatography (silica gel, gradient elution) is critical to isolate the product .
Q. How should researchers handle and store this compound to ensure stability during experiments?
Answer:
- Storage : Store in a sealed container under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the Cbz group or decarboxylation .
- Handling : Use gloves (nitrile) and eye protection (goggles) due to potential skin/eye irritation .
- Decomposition risks : Exposure to moisture, strong acids/bases, or elevated temperatures can degrade the compound. Monitor via TLC or HPLC for stability .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR or IR) for this compound be resolved during characterization?
Answer: Contradictions often arise from:
- Rotamers : The piperidine ring’s conformational flexibility may split NMR signals. Use high-temperature NMR (e.g., 60°C in DMSO-d6) to coalesce peaks .
- Impurities : Trace solvents (e.g., THF) or byproducts (e.g., unreacted starting material) can distort IR carbonyl stretches. Purify via preparative HPLC and reacquire spectra .
- Crystallinity : X-ray crystallography can confirm stereochemistry if chiral centers are ambiguous .
Q. What strategies optimize the selective removal of the benzyloxycarbonyl (Cbz) group without degrading the piperidine core?
Answer: The Cbz group is typically cleaved via catalytic hydrogenation (H₂/Pd-C in ethanol) or acidic conditions (HBr in acetic acid). To preserve the carboxylic acid and ethyl substituents:
Q. How does the ethyl substituent at the 4-position influence the compound’s reactivity in peptide coupling reactions?
Answer: The 4-ethyl group:
- Steric effects : Hinders nucleophilic attack at the piperidine nitrogen, requiring activated coupling reagents (e.g., HATU or EDCI) .
- Electronic effects : Electron-donating ethyl group increases piperidine basicity, potentially slowing acylation. Pre-activate the carboxylic acid with DCC/DMAP to enhance reactivity .
Comparative studies with methyl or propyl analogs (see ) can elucidate substituent size-activity relationships.
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported toxicity data for this compound?
Answer:
- Evidence review : While some SDSs report “no known hazards” , others note untested toxicological profiles . Assume precautionary measures:
- Mitigation : Cross-reference structurally similar compounds (e.g., benzyl piperidine carboxylates) for analog-based risk assessment .
Methodological Design
Q. What experimental controls are essential when evaluating this compound’s biological activity (e.g., enzyme inhibition)?
Answer:
- Negative controls : Use a non-Cbz-protected analog (e.g., 4-ethylpiperidine-2-carboxylic acid) to isolate the Cbz group’s contribution .
- Solvent controls : DMSO or ethanol at matching concentrations to rule out solvent artifacts .
- Positive controls : Known inhibitors (e.g., pepstatin A for aspartic proteases) to validate assay sensitivity .
Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
